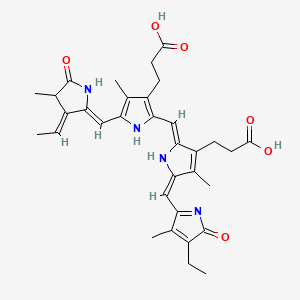
2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride” is a compound useful in organic synthesis . It is a biochemical used for proteomics research .
Molecular Structure Analysis
The InChI code for “2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride” is1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.65 . It is a powder at room temperature . The melting point is between 203-207 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Proteomics
2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride: is utilized in proteomics research for the study of protein expression, modification, and function. It serves as a biochemical tool for probing protein interactions and dynamics, particularly in the context of post-translational modifications .
Neuroscience
In neuroscience, this compound finds application as a neuroactive amino acid derivative. It can be used to investigate neurotransmitter pathways and receptor site activity, aiding in the understanding of brain function and the development of treatments for neurological disorders .
Pharmacology
Pharmacological studies employ 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride to explore drug-receptor interactions. It helps in the synthesis of potential pharmacophores and the assessment of their therapeutic efficacy and safety profiles .
Biochemistry
Biochemists use this compound to study enzyme kinetics and substrate specificity. It acts as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and metabolic pathways .
Organic Chemistry
In organic chemistry, 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride is a valuable reagent for synthetic transformations. It’s involved in the preparation of complex organic molecules, contributing to the development of new synthetic methodologies.
Analytical Chemistry
This compound is applied in analytical chemistry for the development of analytical methods. It’s used as a standard or reference compound in chromatography and mass spectrometry to quantify or identify other substances .
Medicinal Chemistry
Medicinal chemists utilize 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride in the design and optimization of drug candidates. It’s instrumental in structure-activity relationship (SAR) studies, leading to the discovery of new medicines .
Environmental Science
In environmental science, the compound is used to study the fate and transport of organic contaminants. It serves as a model compound in environmental fate studies to understand the behavior of similar organic compounds in the ecosystem .
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-amino-1-[4-(trideuteriomethyl)phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWOUORJQZGRRF-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)





